molecular formula C15H13F3N2O B12619362 (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one CAS No. 919997-49-2

(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one

Cat. No.: B12619362
CAS No.: 919997-49-2
M. Wt: 294.27 g/mol
InChI Key: FBCRFDXRZNHFQA-UHFFFAOYSA-N
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Description

(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrrole ring, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aromatic amine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s properties make it suitable for use in developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and imine linkage play crucial roles in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4,4,4-Trifluoro-3-[(phenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one: Similar structure but lacks the methyl group on the phenyl ring.

    (3E)-4,4,4-Trifluoro-3-[(2-chlorophenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 2-methylphenyl group in (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one imparts unique steric and electronic properties, influencing its reactivity and binding affinity. This makes it distinct from other similar compounds and potentially more effective in specific applications.

Properties

CAS No.

919997-49-2

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

4,4,4-trifluoro-3-(2-methylphenyl)imino-1-(1H-pyrrol-2-yl)butan-1-one

InChI

InChI=1S/C15H13F3N2O/c1-10-5-2-3-6-11(10)20-14(15(16,17)18)9-13(21)12-7-4-8-19-12/h2-8,19H,9H2,1H3

InChI Key

FBCRFDXRZNHFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(CC(=O)C2=CC=CN2)C(F)(F)F

Origin of Product

United States

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